molecular formula C7H8N2O B116534 Anthranilamide CAS No. 88-68-6

Anthranilamide

Cat. No. B116534
CAS RN: 88-68-6
M. Wt: 136.15 g/mol
InChI Key: PXBFMLJZNCDSMP-UHFFFAOYSA-N
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Description

Anthranilamide, also known as 2-AB, 2-Aminobenzamide, or Anthranilic acid amide, is an organic compound with the linear formula 2-(H2N)C6H4CONH2 . It is used for non-selective, efficient fluorescent labeling of glycans and is slightly less sensitive than anthranilic acid (2-AA) for glycan labeling . It can be used as an intermediate for dyes, pharmaceuticals, agricultural chemicals, perfumes, pigments, flavors, and organo luminophores .


Synthesis Analysis

Anthranilamide-based derivatives have been synthesized for various purposes. For instance, anthranilamide compounds were designed by utilizing structure-based design strategies . Another study reported the synthesis of novel amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline heterocyclic scaffolds .


Molecular Structure Analysis

The molecular weight of Anthranilamide is 136.15 . It has a linear formula of 2-(H2N)C6H4CONH2 .


Chemical Reactions Analysis

Anthranilamide has been involved in various chemical reactions. For example, it has been used in the cyclocondensation with aldehydes on gallium-containing MCM-22 zeolite materials . Anthranilamide-substituted arylboranes have been found to be directly cross-coupled just by use of an aqueous medium .


Physical And Chemical Properties Analysis

Anthranilamide forms crystals with a melting point of 111-113 °C . It has a fluorescence λex 330 nm; λem 420 nm . It is combustible, and its vapors are heavier than air and may spread along floors .

Scientific Research Applications

Anthranilamide in Catalytic Transformations and Protecting Groups

Anthranilamide (AAM) is recognized for its bifunctional role in modifying the boron atom in catalytic transformations of arylboronic acids. Specifically, AAM-modified boronyl groups become unreactive in Suzuki-Miyaura coupling and promote Ru-catalyzed ortho-silylation. This unique attribute of AAM is instrumental in various synthetic applications, serving not only as an ortho-directing modifier but also as a protecting group in cross-coupling reactions (Ihara, Koyanagi, & Suginome, 2011).

Anthranilamide as a Scaffold in Medicinal Chemistry

Anthranilamide has been utilized as a structural scaffold in medicinal chemistry, particularly in the creation of potent and selective kinase inhibitors. Notable examples include the development of anthranilamide-based VEGF receptor tyrosine kinase inhibitors that exhibit potent antiangiogenic and antitumor properties. These inhibitors have demonstrated significant efficacy in inhibiting VEGF-induced angiogenesis and tumor growth, highlighting their potential as novel therapeutic agents (Manley et al., 2002). Furthermore, anthranilamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing promising results in inducing apoptosis and arresting cell cycle progression (Liu, Liang, Wang, & Zhao, 2013).

Anthranilamide in Agriculture and Insect Control

In agriculture, anthranilamide derivatives, particularly anthranilic diamides, have gained prominence as a novel class of insecticides. These compounds exhibit high selectivity and potency against insect pests, affecting calcium homeostasis by targeting ryanodine receptors. The commercial success of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, underscores their significant impact in controlling a broad spectrum of insect pests (Selby, Lahm, & Stevenson, 2017). Anthranilamides have also been incorporated into insecticidal formulations for potato pest control, demonstrating their efficacy and contributing to sustainable agricultural practices (Sukhoruchenko, Dolzhenko, & Tsibul′skaya, 2012).

Safety And Hazards

Anthranilamide causes serious eye irritation and may cause respiratory irritation . It may also cause an allergic skin reaction and is harmful if swallowed . It forms explosive mixtures with air on intense heating .

Future Directions

Anthranilamide-based compounds have shown promising results in various fields. For instance, they have demonstrated antiviral potential against two viruses: Murine hepatitis virus 1 (MHV-1) which is a surrogate of human coronaviruses and herpes simplex virus 1 (HSV-1) . Another study reported the design and synthesis of novel amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline heterocyclic scaffolds . These studies suggest that anthranilamide and its derivatives could offer a new approach for the development of potent antiviral agents and other pharmaceutical applications .

properties

IUPAC Name

2-aminobenzamide
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InChI

InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
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InChI Key

PXBFMLJZNCDSMP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID2021789
Record name 2-Aminobenzamide
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Molecular Weight

136.15 g/mol
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Physical Description

Solid; [HSDB] Light brown crystalline powder; [Alfa Aesar MSDS], Solid
Record name 2-Aminobenzamide
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Boiling Point

300 °C
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Solubility

>20.4 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; very soluble in ethyl ether, benzene; very soluble in ethyl acetate
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Vapor Pressure

0.0000263 [mmHg]
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Mechanism of Action

ADP-ribose synthesis inhibitor
Record name 2-AMINOBENZAMIDE
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Product Name

2-Aminobenzamide

Color/Form

LEAFLETS FROM CHLOROFORM OR WATER

CAS RN

88-68-6
Record name Anthranilamide
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Record name Benzamide, 2-amino-
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Melting Point

110 °C (decomposes), 109 - 111.5 °C
Record name 2-AMINOBENZAMIDE
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Record name 2-Aminobenzamide
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

prakt. Chem., [2], 30 (1884), 467 et seq., and J. org. Chem., 13 (1948), 347 et seq. and 24 (1959), 1,214 et seq. disclose that isatoic anhydride reacts with aqueous ammonia to give anthranilamide and o-ureidobenzoic acid. The reaction of 5,7-dichloroisatoic anhydride with ammonia gives 6,8-dichlorobenzoyleneurea (J. org. Chem., 3 (1938), 414 et seq., and 12 (1947), 743 et seq.), whilst other chlorine-substituted isatoic anhydrides give only moderate yields of chlorinated anthranilamides (J. Org. Chem., 26 (1961), 613 et seq.).
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Synthesis routes and methods II

Procedure details

Methyl 5-chloro-2-nitrobenzoate (1) is reacted with an appropriately-substituted phenol (2) and base such as potassium carbonate in a solvent such as NMP to form the corresponding phenoxy-2-nitro-benzoic acid methyl ester (3). Compound (3) is hydrolyzed upon treatment with basic solution such as NaOH in water/MeOH to provide benzoic acid (4). Benzoic acid (4) is treated with thionyl chloride in solvent such as DMF to provide an intermediate acid chloride, which upon treatment with NH4OH in solvent such as THF provides benzamide (5). The nitro-benzamide (5) can be hydrogenated in solvent such as EtOH to provide amino-benzamide (6).
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Synthesis routes and methods III

Procedure details

Concentrated hydrochloric acid (140μL) was added to a solution of the nitrobenzamide, V.3 (147 mg, 0.30 mmol) in methanol (2 ml). Iron (72 mg) was added and the reaction mixture was heated to 80° C. for 2 hours, before cooling. The reaction mixture was basified (saturated sodium carbonate solution), extracted into ethyl acetate, dried over magnesium sulphate and the solvent removed in vacuo to yield an off-white solid which was purified using flash chromatography(ethyl acetate) to yield the desired 2-aminobenzamide, VI.3 (47 mg, 34%).
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72 mg
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Synthesis routes and methods IV

Procedure details

The appropriate 2-nitrobenzoic acid was initially reacted in analogy to general methods 2 and 5 with the particular amine to give a 2-nitrobenzamide. Subsequently, 4 mmol of the 2-nitrobenzamide were hydrogenated in 50 ml of THF and 50 ml of methanol in the presence of a spatula tip of 10% palladium on carbon at RT under atmospheric pressure. The catalyst was filtered off with suction, the reaction mixture was concentrated, and the appropriate 2-aminobenzamide was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Anthranilamide
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Anthranilamide
Reactant of Route 3
Anthranilamide
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3,700
Citations
JA Moore, GJ Sutherland, R Sowerby… - The Journal of …, 1969 - ACS Publications
Attempts to obtain seven-membered cyclic products from the title reactions failed. Dihydroquinazolinone 5 was obtained from anthranilamide and benzil; 5 rearranged to a, a-diphenyl-2-…
Number of citations: 102 pubs.acs.org
M Sarfraz, N Sultana, MI Tariq… - Zeitschrift für …, 2019 - degruyter.com
… of anthranilamide derivatives as an intermediate by adopting a simple and an inexpensive methodology by N-substitution of anthranilamide as … of two anthranilamide derivatives against …
Number of citations: 8 www.degruyter.com
Y Ham, TJ Kim - Applied Biological Chemistry, 2018 - Springer
… , anthranilamide might have a molecular weight of 159.14 Da during mass spectrophotometry. In order to confirm the existence of anthranilamide … time to that of anthranilamide strongly …
Number of citations: 13 link.springer.com
PW Manley, P Furet, G Bold, J Brüggen… - Journal of medicinal …, 2002 - ACS Publications
… Two readily synthesized anthranilamide, VEGF receptor tyrosine kinase inhibitors have been … two new compounds, 5 and 7, structurally elaborated from an anthranilamide scaffold. …
Number of citations: 130 pubs.acs.org
H Ihara, M Koyanagi, M Suginome - Organic Letters, 2011 - ACS Publications
Anthranilamide (AAM) serves as a bifunctional modifier on the boron atom in catalytic transformations of arylboronic acids. It makes boronyl groups unreactive in Suzuki–Miyaura …
Number of citations: 97 pubs.acs.org
KA Evans, YH Li, FT Coppo, TL Graybill… - Bioorganic & medicinal …, 2008 - Elsevier
A series of amino acid anthranilamide derivatives identified from a high-throughput screening campaign as novel, potent, and glucose-sensitive inhibitors of human liver glycogen …
Number of citations: 21 www.sciencedirect.com
P Aeberli, WJ Houlihan - The Journal of Organic Chemistry, 1968 - ACS Publications
… tetrahydroisoindolo [2, l- Jquinazoline-5,11-dione (17a) ratherthan 16a is the product from anthranilamide and 2-acetylbenzoic acid. When anthranilamide was treated with 2-…
Number of citations: 51 pubs.acs.org
M Roe, A Folkes, P Ashworth, J Brumwell… - Bioorganic & medicinal …, 1999 - Elsevier
… Received 20 November 1998; accepted 13 January 1999 Abstract: We have synthesised and evaluated a series of anthranilamide based modulators of P-glycoprotein. … This letter …
Number of citations: 217 www.sciencedirect.com
J Zhu, JB Lin, YX Xu, XB Shao… - Journal of the American …, 2006 - ACS Publications
This paper describes the assembly of two new series of self-complementary duplexes by making use of amide units, the simplest assembling units of hydrogen bonding, as binding sites…
Number of citations: 69 pubs.acs.org
JB Baell, PJ Duggan, SA Forsyth, RJ Lewis, YP Lok… - Tetrahedron, 2006 - Elsevier
Non-peptide mimetics based on an anthranilamide ‘scaffold’ possessing fragments that mimic Lys2, Tyr13 and Arg17 in ω-conotoxin GVIA have been prepared. Compounds were …
Number of citations: 30 www.sciencedirect.com

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